molecular formula C8H6O2 B14708860 Cycloocta-3,5,7-triene-1,2-dione CAS No. 20665-78-5

Cycloocta-3,5,7-triene-1,2-dione

Cat. No.: B14708860
CAS No.: 20665-78-5
M. Wt: 134.13 g/mol
InChI Key: HVTBDAVLFUXUBH-UHFFFAOYSA-N
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Description

Cycloocta-3,5,7-triene-1,2-dione is an organic compound with a unique structure characterized by a cyclooctane ring with three conjugated double bonds and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloocta-3,5,7-triene-1,2-dione can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the dehydration of alcohols and dehydrohalogenation of organohalides are frequently used to prepare conjugated dienes, which can then be further transformed into this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Cycloocta-3,5,7-triene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone groups into alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cycloocta-3,5,7-triene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism by which cycloocta-3,5,7-triene-1,2-dione exerts its effects involves interactions with molecular targets and pathways. The compound’s conjugated double bonds and ketone groups allow it to participate in various chemical reactions, influencing its behavior and reactivity. Detailed studies on its mechanism of action are essential for understanding its full potential in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific arrangement of double bonds and ketone groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

20665-78-5

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

IUPAC Name

cycloocta-3,5,7-triene-1,2-dione

InChI

InChI=1S/C8H6O2/c9-7-5-3-1-2-4-6-8(7)10/h1-6H

InChI Key

HVTBDAVLFUXUBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=O)C(=O)C=C1

Origin of Product

United States

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